molecular formula C21H16N2O8 B5151368 dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate

dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate

Cat. No. B5151368
M. Wt: 424.4 g/mol
InChI Key: NZWHUCXMRRAFLP-UHFFFAOYSA-N
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Description

Dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate, also known as DMFNI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMFNI is a member of the furoyl-amino acid family, which is known for its diverse biological activities and therapeutic potential. In

Mechanism of Action

The mechanism of action of dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate in lab experiments is its versatility. dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate can be used as a fluorescent tag, a protein-protein interaction probe, and a therapeutic agent. Another advantage is its stability, which allows for long-term storage and use. However, one limitation of using dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are many potential future directions for research involving dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate. One area of interest is the development of dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the use of dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate as a probe for studying protein-protein interactions and signaling pathways. Additionally, the incorporation of dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate into materials for use in optics and electronics is an area of active research.

Synthesis Methods

Dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of 5-(4-nitrophenyl)-2-furoic acid with isophthalic anhydride in the presence of a catalyst. The resulting product is then converted to dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate through a series of chemical reactions. Other methods of synthesis include the use of microwave irradiation and the reaction of 5-(4-nitrophenyl)-2-furoic acid with dimethyl isophthalate.

Scientific Research Applications

Dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate has been the subject of numerous scientific studies due to its potential applications in medicine, biochemistry, and materials science. In medicine, dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In biochemistry, dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate has been used as a probe to study protein-protein interactions and as a fluorescent tag for imaging studies. In materials science, dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate has been incorporated into polymers to create materials with unique optical and electronic properties.

properties

IUPAC Name

dimethyl 5-[[5-(4-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O8/c1-29-20(25)13-9-14(21(26)30-2)11-15(10-13)22-19(24)18-8-7-17(31-18)12-3-5-16(6-4-12)23(27)28/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWHUCXMRRAFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl 5-[5-(4-nitrophenyl)furan-2-amido]benzene-1,3-dicarboxylate

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